FXIa-IN-8 Exhibits ~2,000-Fold Selectivity for FXIa Over Plasma Kallikrein
FXIa-IN-8 demonstrates high selectivity for FXIa over the closely related serine protease plasma kallikrein (PKal). In direct enzymatic assays, FXIa-IN-8 inhibited FXIa with an IC50 of 14.2 nM and inhibited PKal with an IC50 of 27,900 nM [1]. This represents a selectivity index (IC50 PKal / IC50 FXIa) of approximately 1,964-fold. In contrast, the clinical-stage FXIa inhibitor Asundexian exhibits a reported PKal selectivity index of only 9.4-fold (IC50 FXIa = 5.0 nM; IC50 PKal not explicitly stated but calculated from SI) [2]. The substantially wider selectivity window of FXIa-IN-8 reduces the likelihood of confounding off-target effects on the kallikrein-kinin system during in vitro and in vivo experimentation.
| Evidence Dimension | Selectivity ratio (IC50 PKal / IC50 FXIa) |
|---|---|
| Target Compound Data | IC50 FXIa = 14.2 nM; IC50 PKal = 27,900 nM (Selectivity Index ≈ 1,964) |
| Comparator Or Baseline | Asundexian: Selectivity Index = 9.4 (reported) |
| Quantified Difference | FXIa-IN-8 is approximately 209-fold more selective for FXIa over PKal than Asundexian (1,964 vs. 9.4) |
| Conditions | In vitro enzymatic activity assays using purified human FXIa and plasma kallikrein; IC50 determination via chromogenic substrate cleavage. |
Why This Matters
Superior selectivity for FXIa over PKal is critical for experimental designs that aim to isolate FXIa-specific pharmacological effects without confounding modulation of the bradykinin-generating kallikrein-kinin pathway.
- [1] MedChemExpress. FXIa-IN-8 Product Datasheet. HY-144658. Accessed 2026. View Source
- [2] Gong P, et al. Design, synthesis and biological evaluation of novel FXIa inhibitors featuring five-membered heterocycles as P2' fragments. ScienceDirect. 2025. View Source
